Cas no 2228645-52-9 (3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol)

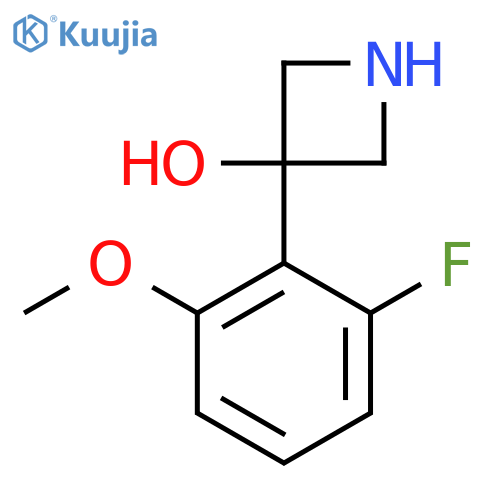

2228645-52-9 structure

商品名:3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol

- EN300-1810634

- 2228645-52-9

-

- インチ: 1S/C10H12FNO2/c1-14-8-4-2-3-7(11)9(8)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

- InChIKey: OGDCHZDXGQLCSB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C1(CNC1)O)OC

計算された属性

- せいみつぶんしりょう: 197.08520679g/mol

- どういたいしつりょう: 197.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 41.5Ų

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1810634-0.25g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-1.0g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1810634-0.5g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-5g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-10.0g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1810634-0.05g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-0.1g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-2.5g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-1g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1810634-5.0g |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol |

2228645-52-9 | 5g |

$3520.0 | 2023-06-02 |

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ping Tong Food Funct., 2020,11, 628-639

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2228645-52-9 (3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量